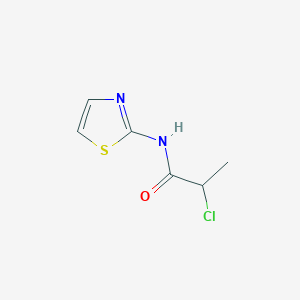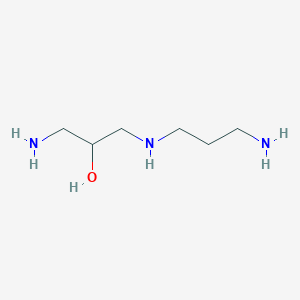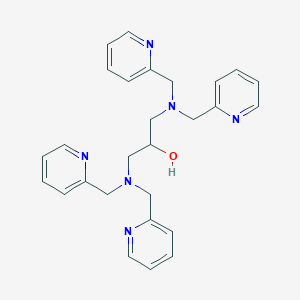
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol
Overview
Description
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol, commonly known as BDMP, is a synthetic compound with a variety of scientific applications. It is a type of organophosphorus compound, which is a class of compounds known for their versatile reactivity and wide range of applications. The dinucleating ligand 1,3-bis [bis (pyridin-2-ylmethyl)amino] propan-2-ol (I, LOH) is becoming of increasing interest due to the exceptional phosphate monoester binding and phosphate diester hydrolytic properties of its dizinc (II) complexes in water .
Molecular Structure Analysis
The crystal structure of an orthophosphate trianion-binding complex with two Phos-tag molecules tris(perchlorate) octahydrate, [(Phos-tag) 2-PO 4 3–][ClO 4 –] 3·8H 2O, has been described . The coordination mode of orthophosphate trianion is a μ4–η4bridge .
Chemical Reactions Analysis
The dinucleating ligand 1,3-bis [bis (pyridin-2-ylmethyl)amino] propan-2-ol (I, LOH) forms mononuclear and dinuclear metal complexes with Zn2+ ions . When the Zn: I ratio is 1:1, only mononuclear complexes are formed . The phosphate binding and hydrolytic properties of mixtures containing Zn (II) ions and I should depend not only on the pH but also on the Zn: I ratio used .
Physical And Chemical Properties Analysis
The molecular weight of 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol is 454.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 12 .
Scientific Research Applications
It serves as a monomer for synthesizing novel poly(amide-imide)s with inherent viscosities between 0.31 and 0.61, which highlights its potential in polymer chemistry (Faghihi, Shabanian, & Valikhani, 2011).
This compound effectively promotes DNA cleavage with one transition metal ion at pH levels ranging from 5.5 to 7.0, suggesting its utility in genetic engineering and molecular biology (Hernández‐Gil et al., 2013).
It acts as a catalyst in the oxidation of catechol to o-quinone using atmospheric dioxygen, indicating its role in biochemical and environmental chemistry applications (Zerrouki, Touzani, & El Kadiri, 2011).
The compound is used in one-pot condensation reactions with salicylaldehyde and zinc salts to form new mononuclear complexes, demonstrating its potential in coordination chemistry (Keypour et al., 2018).
It exhibits exceptional phosphate monoester binding and phosphate diester hydrolytic properties in dizinc(II) complexes in water, highlighting its relevance in bioinorganic chemistry (Ciavatta, Mareque, Natale, & Salvatore, 2006).
As a carbene-transfer reagent, it is used in the preparation of catalytically active nickel(II) and palladium(II) complexes, suggesting its importance in organometallic chemistry (Chen, Qiu, & Chen, 2012).
Its derivatives show high activity against Candida spp. strains with low toxicity, indicating its potential in medicinal chemistry (Zambrano-Huerta et al., 2019).
The crystal structure of its bis-dizinc(II)orthophosphate complex was determined, contributing to structural chemistry (Ichimaru et al., 2021).
A derivative is used as a colorimetric and fluorescent chemosensor for metal ions in aqueous solutions and mammalian cells, indicating its application in analytical chemistry (Zheng et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O/c34-27(21-32(17-23-9-1-5-13-28-23)18-24-10-2-6-14-29-24)22-33(19-25-11-3-7-15-30-25)20-26-12-4-8-16-31-26/h1-16,27,34H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMWNJFCFABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(CN(CC3=CC=CC=N3)CC4=CC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432139 | |
| Record name | 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol | |
CAS RN |
122413-32-5 | |
| Record name | 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis-[bis-(2-pyridylmethyl)-amino]-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



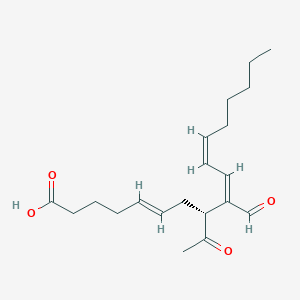

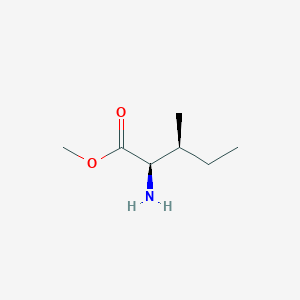
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)
